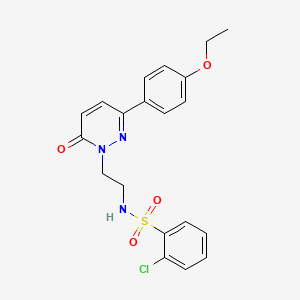
2-chloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H20ClN3O4S and its molecular weight is 433.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-chloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, mechanism of action, and synthesis, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H20ClN3O3S. The compound features a chloro group, an ethoxyphenyl moiety, and a pyridazinone structure that may contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has shown notable cytotoxic effects against various cancer cell lines. For instance, the antiproliferative activity was evaluated using the MTT assay across several tumor cell lines, including:
| Cell Line | IC50 (µM) | Selectivity |
|---|---|---|
| HepG2 | 15.4 | Moderate |
| NCI-H2170 | 12.8 | High |
| 769-P | 9.5 | Very High |
These results indicate that the compound exhibits significant cytotoxicity, particularly against the renal adenocarcinoma cell line (769-P), which is crucial for developing targeted cancer therapies .
The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in cellular proliferation. Molecular docking studies suggest that it binds effectively to the active sites of phosphoinositide kinase (PI3K), disrupting signaling pathways essential for cancer cell survival .
Additionally, the compound's sulfonamide group is believed to interfere with folic acid synthesis in microorganisms, thereby exhibiting both antibacterial and anticancer properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions. Starting materials include substituted benzenesulfonamides and various reagents for functional group modifications. The reaction conditions must be carefully controlled to optimize yield and purity.
Synthetic Route Overview
- Formation of Pyridazine Ring : Reaction of appropriate hydrazine derivatives with carbonyl compounds.
- Substitution Reaction : Introduction of ethoxy and chloro groups via electrophilic aromatic substitution.
- Final Coupling : Formation of the sulfonamide linkage through nucleophilic substitution.
Case Studies
A study published in Medicinal Chemistry evaluated a series of benzenesulfonamide derivatives, including our compound, demonstrating their effectiveness against multiple cancer cell lines. The findings indicated that structural modifications significantly enhanced biological activity, emphasizing the importance of chemical diversity in drug design .
Propriétés
IUPAC Name |
2-chloro-N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4S/c1-2-28-16-9-7-15(8-10-16)18-11-12-20(25)24(23-18)14-13-22-29(26,27)19-6-4-3-5-17(19)21/h3-12,22H,2,13-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMHPWYTYDFLSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














